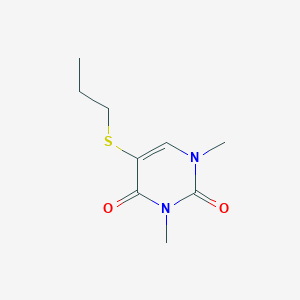
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 1 and 3, a propylsulfanyl group at position 5, and two keto groups at positions 2 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the propylsulfanyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Lacks the propylsulfanyl group, making it less hydrophobic and potentially less bioactive.
1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a propionyl group instead of a propylsulfanyl group.
Uniqueness
1,3-Dimethyl-5-(propylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity, binding affinity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
120289-79-4 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-propylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-5-14-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |
Clave InChI |
KOGSKDODKQWJIO-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CN(C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


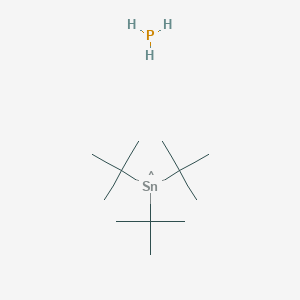
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
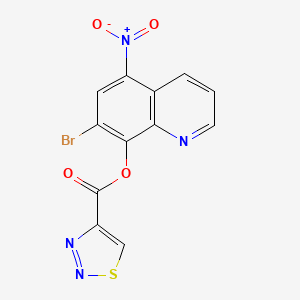
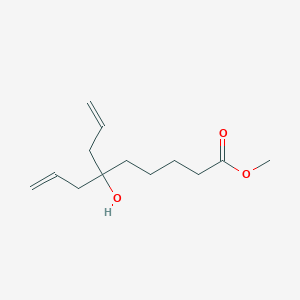
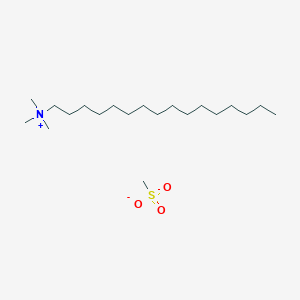
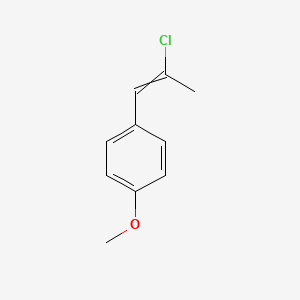
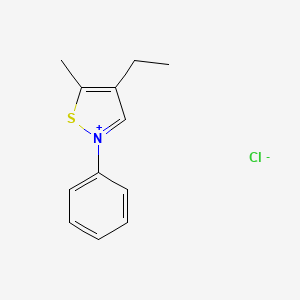
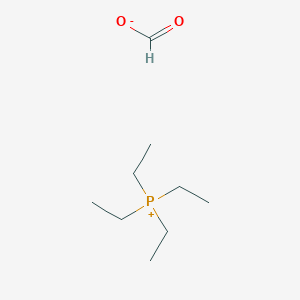
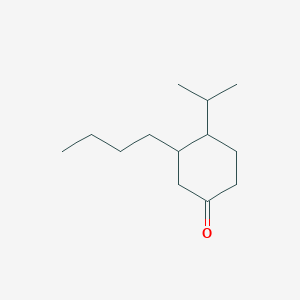
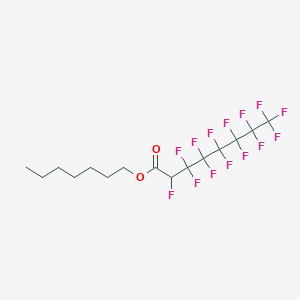
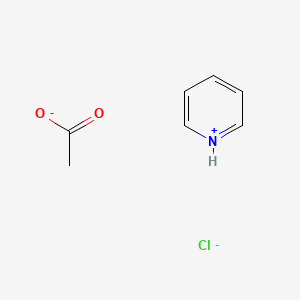
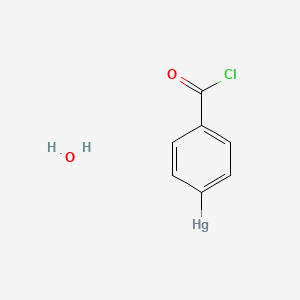
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
